2-cyclobutyl-1H-1,3-benzodiazol-5-amine
Description
2-cyclobutyl-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative characterized by a cyclobutyl substituent at the 2-position and an amine group at the 5-position of the benzodiazole core.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-cyclobutyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H13N3/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3,12H2,(H,13,14) |
InChI Key |
YZMUYZRVSLJPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine involves several synthetic routes and reaction conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and an urea or thiourea. Industrial production methods may vary, but they typically involve similar condensation reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-cyclobutyl-1H-1,3-benzodiazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyclobutyl-1H-1,3-benzodiazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a versatile small molecule scaffold for the synthesis of other compounds . In biology, it is studied for its potential therapeutic effects and interactions with biological targets. Additionally, it is used in environmental and industrial research for various purposes.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. It is known to act as a ligand, chelator, and catalyst in various biochemical and physiological processes . By binding to metal ions and forming complexes, it can influence various reactions and pathways in biological systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine and related compounds:
Substituent Effects on Properties
- Electron Delocalization : Thiophene and pyridinyl substituents enhance π-π stacking and electron delocalization, improving stability in polar solvents and facilitating interactions with biological targets .
- Solubility and Stability : Hydrochloride salts (e.g., 2-(thiophen-2-yl) and 2-(3-fluorophenyl) derivatives) exhibit improved aqueous solubility, critical for pharmaceutical applications .
Biological Activity
Overview
2-Cyclobutyl-1H-1,3-benzodiazol-5-amine, often referred to in research as a benzodiazole derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound dihydrochloride
- CAS Number : 1221722-70-8
- Molecular Formula : C11H13N3.2ClH
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors or enzymes, thereby influencing various biological pathways. The precise molecular interactions and pathways remain an area of active research, with studies indicating potential effects on neurotransmitter systems and cellular signaling pathways.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Table 1: Summary of In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical) | 25 | DNA damage response activation |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, indicating its potential utility in treating infections .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that the compound has favorable absorption characteristics but may undergo significant metabolic transformation leading to variable bioavailability. Further research is needed to elucidate its pharmacokinetic profile fully.
Case Study 1: Anticancer Efficacy in Mice
A recent study conducted on mice models bearing xenograft tumors treated with varying doses of this compound showed a dose-dependent reduction in tumor size. The study highlighted the compound's ability to inhibit tumor growth significantly compared to control groups.
Case Study 2: Safety Profile Assessment
A safety assessment conducted over a period of six weeks revealed no significant adverse effects at therapeutic doses. However, further long-term studies are warranted to evaluate chronic exposure and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
